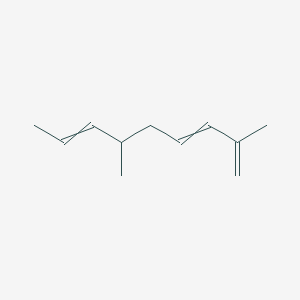
2,6-Dimethylnona-1,3,7-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethylnona-1,3,7-triene is an organic compound with the molecular formula C11H18. It is a type of alkatriene, which means it contains three double bonds in its structure. This compound is known for its unique chemical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylnona-1,3,7-triene typically involves the use of specific reagents and catalysts to facilitate the formation of the desired triene structure. One common method involves the use of farnesyl diphosphate as a precursor, which undergoes enzymatic conversion to form the triene structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar methods as those used in laboratory settings. The process is optimized for higher yields and purity, often involving advanced catalytic systems and controlled reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethylnona-1,3,7-triene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may produce epoxides or alcohols, while reduction may yield alkanes or alkenes .
Applications De Recherche Scientifique
2,6-Dimethylnona-1,3,7-triene has several scientific research applications, including:
Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of trienes in various chemical reactions.
Biology: It is studied for its role in plant signaling and defense mechanisms, particularly in response to herbivory.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cellular pathways and molecular targets.
Industry: It is used as an intermediate in the synthesis of other complex organic compounds and materials.
Mécanisme D'action
The mechanism of action of 2,6-Dimethylnona-1,3,7-triene involves its interaction with specific molecular targets and pathways. In biological systems, it is known to be involved in plant defense mechanisms, where it acts as a signaling molecule to attract predators of herbivores. The compound is synthesized in response to herbivory and released to signal the presence of herbivores, thereby attracting natural predators .
Comparaison Avec Des Composés Similaires
2,6-Dimethylnona-1,3,7-triene can be compared with other similar compounds, such as:
(E)-4,8-Dimethyl-1,3,7-nonatriene: This isomer has a similar structure but differs in the position of the double bonds.
(Z)-4,8-Dimethyl-1,3,7-nonatriene: Another isomer with different spatial arrangement of the double bonds.
2,6-Dimethyl-2,6,8-nonatriene: A compound with a similar carbon skeleton but different positions of the double bonds
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
374114-72-4 |
|---|---|
Formule moléculaire |
C11H18 |
Poids moléculaire |
150.26 g/mol |
Nom IUPAC |
2,6-dimethylnona-1,3,7-triene |
InChI |
InChI=1S/C11H18/c1-5-7-11(4)9-6-8-10(2)3/h5-8,11H,2,9H2,1,3-4H3 |
Clé InChI |
JBGDWLUXDXLDPL-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(C)CC=CC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


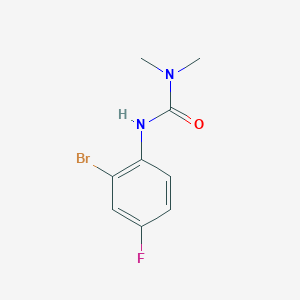

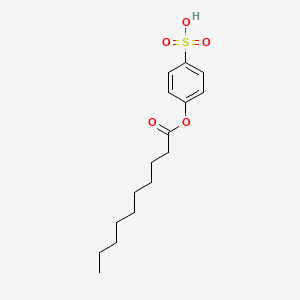
![Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethyl]amino]-](/img/structure/B14257295.png)
![1H,3H-[1,3]Oxazolo[3,4-a][1,4]diazepine](/img/structure/B14257302.png)
![{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol](/img/structure/B14257307.png)
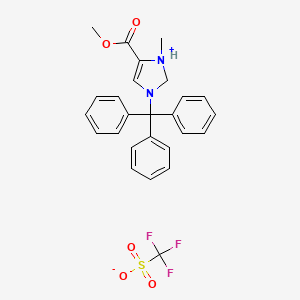
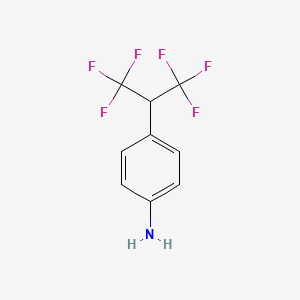
![[4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenoxy]acetic acid](/img/structure/B14257333.png)
![3-Ethyl-7-methoxy-1-(2-methylphenyl)benzo[h][1,6]naphthyridine-2,4(1H,3H)-dione](/img/structure/B14257342.png)
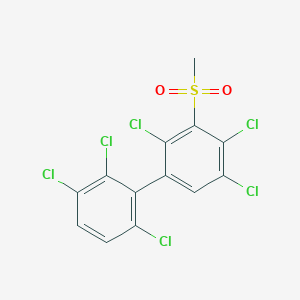
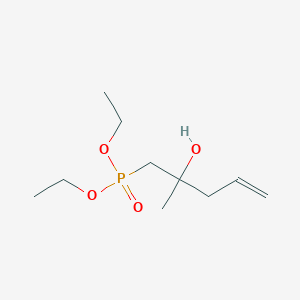

![(3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid](/img/structure/B14257373.png)
